molecular formula C29H30N2O4 B2356300 3-(4-methoxyphenyl)-2-methyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one CAS No. 903864-41-5

3-(4-methoxyphenyl)-2-methyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one

Cat. No. B2356300
CAS RN: 903864-41-5
M. Wt: 470.569
InChI Key: MSRRVTPOQLKAPZ-UHFFFAOYSA-N
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Description

The compound “3-(4-methoxyphenyl)-2-methyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one” is a complex organic molecule. It contains a chromen-4-one core, which is a type of heterocyclic compound. Attached to this core are various functional groups, including a methoxyphenyl group, a phenylpiperazin-1-yl group, and an ethoxy group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectroscopy .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds typically involve reductive amination, a common method for the synthesis of amines . This involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.

Scientific Research Applications

Neuroprotection and Anti-neuroinflammatory Activity

Neuroprotection is a critical strategy for treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury. Researchers have explored the potential of this compound in safeguarding neuronal function and structure . Key findings include:

The mechanism of action involves inhibiting ER stress, apoptosis, and the NF-kB inflammatory pathway. These findings suggest that triazole-pyrimidine-based compounds hold promise as neuroprotective and anti-neuroinflammatory agents.

Drug Delivery Systems

The ethoxy group in the compound suggests potential for drug delivery applications. Researchers could explore its use as a carrier for targeted drug delivery to specific tissues or organs.

Future Directions

The future directions for research on this compound could include further exploration of its potential biological activities, optimization of its synthesis, and investigation of its mechanism of action .

properties

IUPAC Name

3-(4-methoxyphenyl)-2-methyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O4/c1-21-28(22-8-10-24(33-2)11-9-22)29(32)26-13-12-25(20-27(26)35-21)34-19-18-30-14-16-31(17-15-30)23-6-4-3-5-7-23/h3-13,20H,14-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRRVTPOQLKAPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCN(CC3)C4=CC=CC=C4)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-2-methyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one

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